ethyl 4-(2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate
Description
Ethyl 4-(2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core fused with a piperidine ring substituted at the 4-position by an ethyl carboxylate group. The structure also includes a 3,5-dimethoxyphenyl moiety linked via a thioether and amide bond. This compound is part of a broader class of thienopyrimidine derivatives, which are notable for their diverse pharmacological activities, including kinase inhibition and receptor antagonism .
Properties
IUPAC Name |
ethyl 4-[2-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxothieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6S2/c1-4-34-24(31)27-8-5-16(6-9-27)28-22(30)21-19(7-10-35-21)26-23(28)36-14-20(29)25-15-11-17(32-2)13-18(12-15)33-3/h7,10-13,16H,4-6,8-9,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWIXFAIDGPZNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Differences :
- The target compound incorporates a 3,5-dimethoxyphenyl substituent, which enhances electron-donating properties compared to the chlorophenyl group in Compound A.
- The ethyl carboxylate group in the target compound distinguishes it from the unsubstituted piperidine in Compound B.
Physicochemical Properties
The ethyl carboxylate group in the target compound improves aqueous solubility compared to the lipophilic chlorophenyl group in Compound A.
Pharmacological Activity
- Target Compound : While specific data are unavailable, structural analogs (e.g., Compound A) exhibit MCHR1 antagonism (IC₅₀ < 100 nM) for obesity treatment .
- Compound D (from ): A piperidine-substituted thienopyrimidine acrylonitrile derivative shows kinase inhibitory activity, highlighting the versatility of this scaffold .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics ():
- The target compound shares >70% similarity with Compound A (thienopyrimidine core, piperidine substituent) .
- Lower similarity (<50%) with chromeno-pyrimidines (Compound B) due to divergent fused ring systems .
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